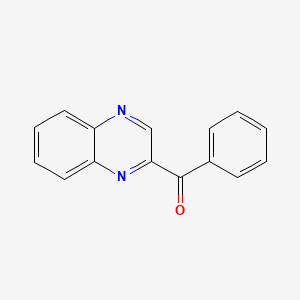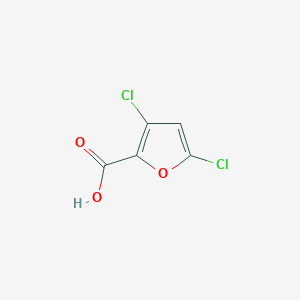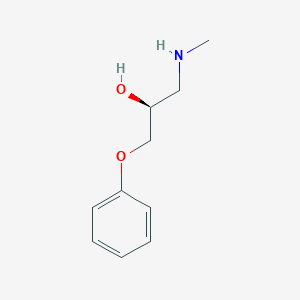![molecular formula C7H11N3S B15359283 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is a heterocyclic organic compound that belongs to the thiazolo[5,4-c]pyridazine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiourea derivatives with α-haloketones in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at specific positions on the ring system can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has potential biological activity, making it a candidate for drug development.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : The compound's unique properties make it useful in the development of new materials and chemicals.
Wirkmechanismus
The mechanism by which 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is compared with other similar compounds, such as thiazole , thiadiazole , and pyridazine derivatives. While these compounds share structural similarities, This compound
List of Similar Compounds
Thiazole
Thiadiazole
Pyridazine
Thiazolo[4,5-b]pyridine
Thiazolo[5,4-d]thiazole
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C7H11N3S/c1-5-10(2)6-3-4-8-9-7(6)11-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZIGFSVAWQPNZGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C2=C(S1)N=NCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)





![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)




